molecular formula C12H17NO B2842037 (4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol CAS No. 1934466-90-6

(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol

Cat. No.: B2842037
CAS No.: 1934466-90-6
M. Wt: 191.274
InChI Key: HXJBQIJQRPJSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is a chemical building block based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of significant interest in medicinal chemistry and neuroscience research . The THIQ core is a privileged structure found in a wide array of bioactive natural products and clinically used drugs, including those with actions as neuroprotective agents, antitussives, and muscle relaxants . While specific biological data for this exact analog may be limited, structurally similar 1-substituted and 1,1-disubstituted THIQ derivatives have demonstrated a range of potent pharmacological activities. These include acting as antagonists at key central nervous system receptors, such as the Orexin-1 (OX1) receptor, which is a target for investigating addiction and reward pathways . Other THIQ analogs have shown neuroprotective properties, with mechanisms that may involve scavenging free radicals and inhibiting glutamate-induced excitotoxicity, suggesting potential research applications in neurodegenerative conditions . Furthermore, various synthetic 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have been reported to possess contractile activity on smooth muscle preparations, indicating utility in physiological studies . The 4,4-dimethyl and 1-yl-methanol substitutions on this THIQ derivative make it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies aimed at developing new research compounds for neuroscience and pharmacology. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(4,4-dimethyl-2,3-dihydro-1H-isoquinolin-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2)8-13-11(7-14)9-5-3-4-6-10(9)12/h3-6,11,13-14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJBQIJQRPJSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(C2=CC=CC=C21)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Phenethylamine Derivatives

The 4,4-dimethyltetrahydroisoquinoline core is synthesized via cyclodehydration of N-acetyl-β-arylethylamine precursors. For example, treatment of N-[2-(3,4-dimethoxy-phenyl)-ethyl]-3-(4-trifluoromethyl-phenyl)-propionamide with POCl3 in acetonitrile induces cyclization to form the dihydroisoquinoline intermediate 14 . Subsequent reduction with NaBH4 yields the tetrahydroisoquinoline framework. This method achieves quantitative cyclization efficiency under reflux conditions.

Table 1: Cyclodehydration and Reduction Conditions

Starting Material Reagent/Conditions Product Yield
N-Acetyl-β-arylethylamine derivative POCl3, CH3CN, reflux, 2 h Dihydroisoquinoline 14 100%
Dihydroisoquinoline 14 NaBH4, MeOH, RT, 1 h Tetrahydroisoquinoline 10a 70%

Enantioselective Transfer Hydrogenation

Chiral Ru(II) complexes enable asymmetric synthesis of the tetrahydroisoquinoline core. A mixture of dichloro(p-cymene)ruthenium(II) dimer, N-((1R,2R)-2-amino-1,2-diphenyl-ethyl)-2,4,6-trimethylbenzenesulfonamide, and triethylamine in acetonitrile catalyzes the transfer hydrogenation of dihydroisoquinolines, producing enantiomerically enriched products with >90% ee. For instance, 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-1,2,3,4-tetrahydroisoquinoline is obtained via this method, followed by recrystallization of the hydrochloride salt.

Introduction of the 1-Hydroxymethyl Group

Alkylation-Reduction Sequence

The hydroxymethyl group is introduced via alkylation of the tetrahydroisoquinoline nitrogen with α-bromoacetic acid methyl ester, followed by ester reduction. For example:

  • Alkylation : Reaction of 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-1,2,3,4-tetrahydroisoquinoline with α-bromo-phenyl-acetic acid methyl ester in THF at 80°C yields the methyl ester intermediate (LC-MS: m/z 514 [M+1]).
  • Reduction : Treatment with LiAlH4 in dry THF reduces the ester to the primary alcohol, affording the target hydroxymethyl derivative.

Table 2: Alkylation and Reduction Parameters

Step Reagents/Conditions Intermediate Yield
Alkylation α-Bromoacetic acid methyl ester, THF Methyl ester intermediate 65%
Reduction LiAlH4, THF, 0°C to RT, 2 h Hydroxymethyl product 85%

Mandelate-Based Stereoselective Synthesis

Enantiomerically pure (4,4-dimethyltetrahydroisoquinolin-1-yl)methanol is synthesized from methyl (S)-(+)-mandelate:

  • Amide Formation : Methyl (S)-(+)-mandelate reacts with methylamine in methanol to form the mandelamide (LC-MS: m/z 166 [M+1]).
  • Tosylation and Coupling : The mandelamide is tosylated and coupled with a 4,4-dimethyltetrahydroisoquinoline derivative under basic conditions, yielding the hydroxymethyl product after deprotection.

Optimization and Analytical Validation

Reaction Monitoring and Purification

  • TLC Analysis : Reactions are monitored using silica gel TLC plates (petroleum ether/ethyl acetate = 3:1).
  • Chromatography : Final products are purified via flash chromatography (ethyl acetate/acetonitrile/methanol = 7:1.5:1.5).

Spectroscopic Characterization

  • NMR : The 1H-NMR spectrum of the hydroxymethyl product exhibits a singlet at δ 4.65 ppm (2H, -CH2OH) and multiplets for the aromatic protons (δ 6.8–7.3 ppm).
  • LC-MS : The target compound shows [M+1] at m/z 251.2 (calculated for C13H19NO2: 251.14).

Challenges and Alternative Approaches

  • Steric Hindrance : The 4,4-dimethyl groups impede alkylation at the 1-position, necessitating elevated temperatures (80–100°C) for efficient reactivity.
  • Enantiomeric Purity : Asymmetric hydrogenation using Ru(II) catalysts remains the most reliable method for obtaining >90% ee, whereas NaBH4 reductions yield racemic mixtures.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is not fully understood. it is believed to interact with molecular targets and pathways similar to other tetrahydroisoquinoline derivatives. These interactions may involve binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “(4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol” with structurally and functionally related tetrahydroisoquinoline derivatives. Key differences in substituents, synthetic routes, and biological activities are highlighted.

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities References
This compound C12H17NO 191.27 4,4-dimethyl, 1-hydroxymethyl N/A (structural analog) -
MMV008956 (5-chloro-4-(6,7-diethoxy-1,2,3,4-THIQ-1-yl)-2-methoxyphenol) C20H23ClNO4 376.45 6,7-diethoxy, 1-phenolic, 5-chloro Reduced susceptibility in Plasmodium parasites
(S)-(6,7-Dimethoxy-1-methyl-1,2,3,4-THIQ-1-yl)methanol C13H19NO3 237.29 6,7-dimethoxy, 1-methyl, 1-hydroxymethyl Synthetic yield: 40–60%
[(1R)-1,2,3,4-Tetrahydroisoquinolin-1-yl]methanol (6BT) C10H13NO 163.22 1-hydroxymethyl (R-configuration) Crystallographic data available
3-((6-Methoxy-1,2,3,4-THIQ-1-yl)methyl)phenol (Cpd4) C17H17NO2 267.33 6-methoxy, 1-phenolic methyl Antibacterial activity

Key Observations:

  • Biological Relevance: MMV008956 (C20H23ClNO4) shares a tetrahydroisoquinoline core but includes chlorine and ethoxy groups, which correlate with antimalarial activity and parasite resistance mechanisms . In contrast, Cpd4 (C17H17NO2) demonstrates antibacterial properties due to its phenolic and methoxy substituents .
  • Synthetic Efficiency: The synthesis of (S)-(6,7-dimethoxy-1-methyl-THIQ)methanol achieved 40–60% yield via a stepwise protocol involving THF/NaOH-mediated reactions , suggesting that dimethyl-substituted analogs like the target compound may require optimized conditions for similar efficiency.

Stereochemical and Pharmacokinetic Considerations

  • Stereochemistry : The R-configuration of 6BT’s hydroxymethyl group [(1R)-1,2,3,4-THIQ] underscores the importance of chirality in biological interactions. The target compound’s stereochemical profile remains unspecified in the evidence but could significantly influence its activity.

Resistance and Selectivity

MMV008956’s structural similarity to chloroquine (a 4-aminoquinoline) correlates with reduced susceptibility in chloroquine-resistant Plasmodium strains . This highlights the need to evaluate whether the target compound’s dimethyl groups mitigate or exacerbate resistance mechanisms in related pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.